molecular formula C12H14ClNO3 B3382183 Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate CAS No. 313067-48-0

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate

Cat. No. B3382183
CAS RN: 313067-48-0
M. Wt: 255.7 g/mol
InChI Key: XBJRLLFFZUBSOI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate has a molecular weight of 255.7 g/mol. A related compound, Ethyl 4-chlorophenylacetate, has a density of 1.2±0.1 g/cm3, a boiling point of 258.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Biological Activities

The compound is related to the thiazole ring, which has been the focus of extensive research due to its diverse biological activities . Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Antibacterial and Antifungal Applications

Thiazolyl thiazolidine-2,4-dione derivatives, which are related to the compound , have been synthesized and screened for their antibacterial and antifungal activities . These derivatives have shown effectiveness against methicillin-resistant S. aureus, E. coli, and C .

Complexation with β-Cyclodextrin

The compound has been used to create inclusion complexes with β-cyclodextrin . These complexes are designed to improve water solubility, chemical and physical stability, and drug distribution through biological membranes .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel chloro-substituted salicylanilide derivatives . These derivatives have been designed to obtain efficient antibacterial compounds .

Pharmaceutical Research

The compound is available for scientific research in pharmaceutical settings . It can be used in the development of new drugs and therapeutic agents .

Chemical Reaction Accelerators

Thiazole, a parent material for the compound, is used in various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Safety and Hazards

The safety data sheet for a related compound, Ethyl (4-chlorophenyl)acetate, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRLLFFZUBSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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